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Compound of Interest

Compound Name: 4,4'-Dihydroxytetraphenylmethane

Cat. No.: B110333

For Researchers, Scientists, and Drug Development Professionals
Introduction

Bis(4-hydroxyphenyl)diphenylmethane, also known as 4,4'-dihydroxytetraphenylmethane or
Bisphenol BP, is a member of the bisphenol family. This technical guide provides a
comprehensive overview of its core chemical properties, drawing from available experimental
and predicted data. The information is presented to be a valuable resource for professionals in
research, scientific, and drug development fields.

Core Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Bis(4-
hydroxyphenyl)diphenylmethane. It is important to note that while some data is derived from
experimental measurements, other values are based on computational predictions and should
be interpreted accordingly.
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Property Value Data Type Reference(s)
Molecular Formula C25H2002 - [1112]
Molecular Weight 352.43 g/mol Calculated [1][2]
CAS Number 1844-01-5 - [1][2]
Melting Point 296-298 °C Experimental
303.305 °C Experim.ental (from 3]
synthesis)
Boiling Point 530.6 +45.0 °C Predicted
Density 1.203 + 0.06 g/cm?3 Predicted

B Slightly soluble in o
Solubility Qualitative
DMSO and Methanol

pKa 10.01 +0.10 Predicted

XLogP3 5.84 Calculated

Topological Polar
Surface Area (PSA)

40.5 Az Calculated

Spectroscopic Data

Detailed experimental spectra for Bis(4-hydroxyphenyl)diphenylmethane are not widely
available in the public domain. However, data from a Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) analysis has been reported.
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Spectroscopic Technique Data Reference(s)

Precursor lon: 351.2 m/z
Product lons: 273.3 m/z, 274.3  [4]

m/z

Mass Spectrometry (LC-
MS/MS)

No experimental data found in
NMR Spectroscopy
the searched resources.

No experimental data found in
Infrared (IR) Spectroscopy
the searched resources.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of
Bis(4-hydroxyphenyl)diphenylmethane are not available in the cited literature. Therefore, this
section provides generalized, standard methodologies for the key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a

solid compound in a given solvent.

Principle: An excess of the solid solute is agitated with the solvent for an extended period to
reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution
is then measured.

Methodology:

o Preparation of Saturated Solution: Add an excess amount of Bis(4-
hydroxyphenyl)diphenylmethane to a known volume of the solvent in a sealed flask.

o Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

o Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then
carefully removed and filtered to separate the saturated solution from any remaining solid
particles.
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e Quantification: The concentration of Bis(4-hydroxyphenyl)diphenylmethane in the clear
filtrate is determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Data Analysis: The solubility is calculated and typically expressed in units such as g/L or
mol/L.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined using UV-Vis
spectrophotometry by measuring the absorbance at different pH values.

Principle: The two forms of the phenolic compound (the protonated acid, ArOH, and the
deprotonated phenolate, ArO~) have different UV-Vis absorption spectra. By measuring the
absorbance of the solution at a wavelength where the two species have different molar
absorptivities across a range of pH values, the ratio of their concentrations can be determined.
The Henderson-Hasselbalch equation is then used to calculate the pKa.

Methodology:

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known and varying
pH values.

o Sample Preparation: Prepare a stock solution of Bis(4-hydroxyphenyl)diphenylmethane in a
suitable solvent and add a small, constant aliquot to each buffer solution.

e Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution. Identify the
wavelength of maximum absorbance for the phenolate form.

o Data Analysis: Measure the absorbance of each solution at this wavelength. The pKa can be
determined by plotting the absorbance versus the pH and fitting the data to the appropriate
equation, or by using the following relationship at each pH: pKa = pH + log([ArOH]/[ArO~])

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent
(e.g., DMSO-ds, CDCI3).

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount
of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,
transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing
the solid sample directly on the ATR crystal.

» Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS):

o Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass
spectrometer, often after separation by liquid chromatography (LC).

« lonization: Electrospray ionization (ESI) is a common technique for bisphenols.

e Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in
MS/MS) are determined.

Visualizations
Synthesis of Bis(4-hydroxyphenyl)diphenylmethane

The synthesis of Bis(4-hydroxyphenyl)diphenylmethane can be achieved through the reaction
of phenol with dichlorodiphenylmethane.
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Caption: A simplified workflow for the synthesis of Bis(4-hydroxyphenyl)diphenylmethane.

General Experimental Workflow for Solubility
Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid
compound using the shake-flask method followed by HPLC analysis.
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Caption: Workflow for the shake-flask method of solubility determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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